molecular formula C19H23NO2S B2665707 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034452-54-3

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2665707
CAS No.: 2034452-54-3
M. Wt: 329.46
InChI Key: YSCSTDYPRFRNAY-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiopyran ring, a methoxy group, and a naphthalene moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the thiopyran ring. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent methoxylation and acylation steps are performed to introduce the methoxy group and the naphthalene moiety, respectively.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced thiopyran derivatives.

  • Substitution: Introduction of various functional groups at the thiopyran ring.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide may have therapeutic potential as a drug candidate. Its ability to modulate biological processes makes it a candidate for the development of new medications.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]benzenesulfonamide

  • 2-Cyclopropyl-N-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]acetamide

Uniqueness: N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for a wide range of applications and makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-22-19(9-11-23-12-10-19)14-20-18(21)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8H,9-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCSTDYPRFRNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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